2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid
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Overview
Description
2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and a methylpyrazolyl group attached to an aminoacetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-[[2-(4-Hydroxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid.
Reduction: Formation of 2-[[2-(4-Aminophenyl)-5-methylpyrazol-3-yl]amino]acetic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]propionic acid
- 2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]butyric acid
Uniqueness
2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxyphenyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-7-12(14-8-13(17)18)16(15-9)10-3-5-11(19-2)6-4-10/h3-7,14H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKZAWIMKQERPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NCC(=O)O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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